molecular formula C13H13N3O B2945060 N-(1-cyanopropyl)-1H-indole-6-carboxamide CAS No. 1333767-58-0

N-(1-cyanopropyl)-1H-indole-6-carboxamide

Cat. No.: B2945060
CAS No.: 1333767-58-0
M. Wt: 227.267
InChI Key: OMPLMZPLPDOAAK-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-1H-indole-6-carboxamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-1H-indole-6-carboxamide typically involves the reaction of 1H-indole-6-carboxylic acid with 1-cyanopropylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the indole ring or the cyanopropyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-(1-cyanopropyl)-1H-indole-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1-cyanopropyl-3-methylimidazolium chloride: Another compound with a cyanopropyl group, used in ionic liquids.

    1-methyl-3-propylimidazolium bis(trifluoromethanesulfonyl)imide: An ionic liquid with similar structural features.

Uniqueness

N-(1-cyanopropyl)-1H-indole-6-carboxamide is unique due to its indole core structure, which imparts distinct biological and chemical propertiesCompared to other similar compounds, it offers a unique combination of structural features and functional groups that make it a valuable compound for scientific research .

Properties

IUPAC Name

N-(1-cyanopropyl)-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-11(8-14)16-13(17)10-4-3-9-5-6-15-12(9)7-10/h3-7,11,15H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPLMZPLPDOAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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